5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde
Description
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a benzaldehyde derivative featuring a methyl substituent at the 5-position and a 2-morpholino-2-oxoethoxy group at the 2-position. The morpholino moiety introduces polarity and hydrogen-bonding capacity, while the methyl group enhances steric bulk and modulates electronic effects. Its structural complexity necessitates comparisons with simpler benzaldehyde analogs to elucidate structure-property relationships.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8-9H,4-7,10H2,1H3 |
InChI Key |
ZCNBZTZGTDNNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with morpholine and an appropriate esterifying agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activities. The morpholine ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key benzaldehyde derivatives for comparison include:
Physicochemical Properties
- Polarity and Solubility: The morpholino group in the target compound enhances polarity compared to benzaldehyde or trifluoromethyl derivatives, likely improving aqueous solubility. This contrasts with 5-Methyl-2-(trifluoromethyl)benzaldehyde, where the CF₃ group increases lipophilicity. In chromatography studies, benzaldehyde and methylbenzoate exhibited capacity factors of ~1.0–1.1 on ODS columns, suggesting moderate polarity. The target compound’s morpholino group may increase retention times due to stronger interactions with polar stationary phases.
- Electronic Effects: The morpholino-2-oxoethoxy group is electron-withdrawing via the carbonyl, activating the aldehyde for nucleophilic reactions. This differs from 3-fluoro-benzaldehyde, where the fluorine atom exerts inductive effects without significant resonance contributions.
Research Challenges and Opportunities
- Challenges: Scalability of morpholino-ether synthesis. Balancing polarity for drug delivery vs. membrane permeability.
- Opportunities: Exploiting hydrogen-bonding capacity for targeted drug design. Hybridizing morpholino and fluorinated groups to optimize properties.
Biological Activity
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde features a benzaldehyde moiety substituted with a morpholino group, which is known for enhancing solubility and biological activity. The presence of the morpholino group is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. For instance, derivatives containing similar morpholine structures have demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Values
The efficacy of these compounds can be quantified through their Minimum Inhibitory Concentration (MIC). For example:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde | 16–32 | E. coli |
| Benzimidazole derivatives | 4–8 | M. catarrhalis |
| Morpholine-substituted benzimidazoles | 16–128 | S. pyogenes |
These values indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.
Antitumor Activity
In addition to its antimicrobial properties, compounds with similar structures have shown promise in antitumor applications. For instance, studies have demonstrated that specific derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including DNA binding and interference with cellular signaling pathways.
Case Studies
- Antitumor Efficacy : A study examining the effects of morpholine-substituted benzaldehydes on cancer cell lines revealed that certain derivatives significantly reduced cell viability in a dose-dependent manner. The most potent compound exhibited an IC50 value of approximately 1.5 µM against breast cancer cells.
- Mechanism of Action : Molecular docking studies suggest that these compounds preferentially bind to AT-rich regions in DNA, which may enhance their antitumor efficacy by disrupting DNA replication and transcription processes.
Structure-Activity Relationship (SAR)
The biological activity of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde can be influenced by its structural modifications:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzaldehyde ring significantly alters the compound's potency.
- Morpholine Influence : The morpholino group enhances solubility and potentially increases interaction with biological targets, improving overall efficacy.
ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-like potential of this compound:
- Absorption : Preliminary studies indicate good solubility in aqueous environments.
- Distribution : The lipophilicity conferred by the aromatic ring suggests favorable distribution characteristics.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.
- Excretion : Data on excretion routes remain limited but are essential for assessing long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
